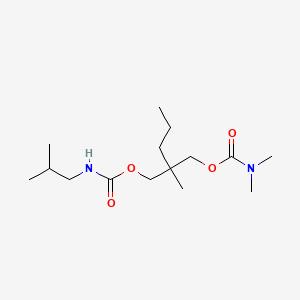
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate can be synthesized through a series of chemical reactions involving the parent compound, 2-methyl-2-propyl-1,3-propanediol. The synthesis typically involves the following steps:
Hydroxymethylation: The initial step involves the hydroxymethylation of 2-methyl-2-propyl-1,3-propanediol using formaldehyde.
Cannizzaro-Type Disproportionation: This is followed by a Cannizzaro-type disproportionation reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs a salt-free procedure based on aldol addition followed by hydrogenation . This method is preferred due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate involves its interaction with the central nervous system. It acts as a muscle relaxant and anticonvulsant by modulating the activity of neurotransmitters. The compound targets specific receptors in the brain, leading to its sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meprobamate: An anxiolytic drug with similar sedative properties.
Carisoprodol: A muscle relaxant with strong centrally-acting properties.
Tolboxane: Another compound with muscle relaxant effects.
Uniqueness
2-Methyl-2-propyl-1,3-propanediol dimethylcarbamate isobutylcarbamate is unique due to its specific combination of sedative, anticonvulsant, and muscle relaxant properties. Its versatility in various applications, from pharmaceuticals to industrial uses, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
63991-94-6 |
|---|---|
Molekularformel |
C15H30N2O4 |
Molekulargewicht |
302.41 g/mol |
IUPAC-Name |
[2-methyl-2-(2-methylpropylcarbamoyloxymethyl)pentyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C15H30N2O4/c1-7-8-15(4,11-21-14(19)17(5)6)10-20-13(18)16-9-12(2)3/h12H,7-11H2,1-6H3,(H,16,18) |
InChI-Schlüssel |
NKIJDWIHUKJRGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(COC(=O)NCC(C)C)COC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
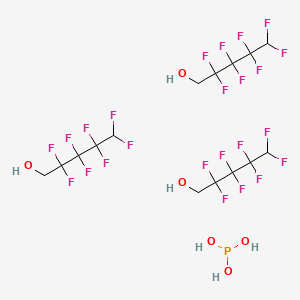


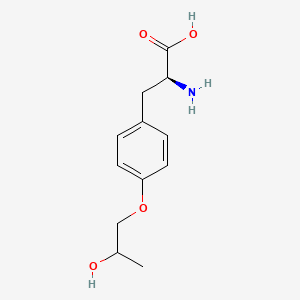
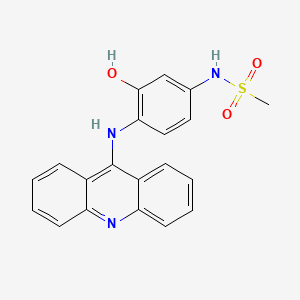

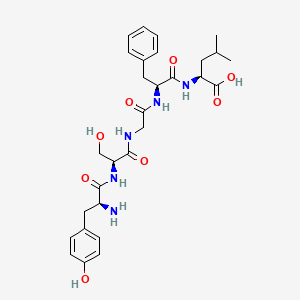
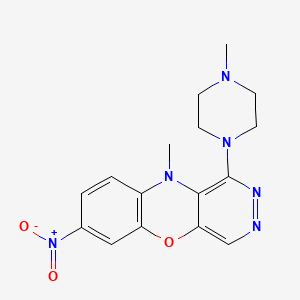
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)


